molecular formula C24H36N2O2 B13735399 N,N'-(1,1'-Bitricyclo(3.3.1.1(sup 3,7)decane))-3,3'-diylbisacetamide CAS No. 18317-06-1

N,N'-(1,1'-Bitricyclo(3.3.1.1(sup 3,7)decane))-3,3'-diylbisacetamide

Cat. No.: B13735399
CAS No.: 18317-06-1
M. Wt: 384.6 g/mol
InChI Key: BEEFDPOIIGHOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N,N-(1,1-bitricyclo(3311(sup 3,7)decane)-3,3-diylbis- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- typically involves multi-step organic synthesis techniques. The starting materials and reagents are chosen based on the desired functional groups and the stability of the intermediate compounds. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Amidation reactions: to introduce the acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the tricyclic structure.

    Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized intermediates.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide,N,N-(1,1-bitricyclo(331

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure may allow it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups but different core structures.

    Tricyclic compounds: Molecules with similar tricyclic cores but different functional groups.

Uniqueness

The uniqueness of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- lies in its specific combination of a tricyclic core with acetamide groups, which may confer unique reactivity and biological activity compared to other compounds.

Properties

CAS No.

18317-06-1

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

N-[3-(3-acetamido-1-adamantyl)-1-adamantyl]acetamide

InChI

InChI=1S/C24H36N2O2/c1-15(27)25-23-9-17-3-18(10-23)6-21(5-17,13-23)22-7-19-4-20(8-22)12-24(11-19,14-22)26-16(2)28/h17-20H,3-14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

BEEFDPOIIGHOLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.